molecular formula C8H11NO3 B15057273 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B15057273
M. Wt: 169.18 g/mol
InChI Key: STOPKANNBIWSML-UHFFFAOYSA-N
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Description

6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic compound with the molecular formula C8H11NO3 It is characterized by a fused ring structure that includes a pyrrole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone and an amine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion to other oxidized derivatives.

    Reduction: Conversion to reduced forms, potentially altering the ring structure.

    Substitution: Replacement of functional groups on the pyrrole or cyclopentane rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Octahydrocyclopenta[c]pyrrole: Lacks the oxo and carboxylic acid groups, resulting in different reactivity and applications.

    Cyclopentapyrrole derivatives: Various derivatives with different substituents can exhibit distinct chemical and biological properties.

Uniqueness

6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-oxo-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-5-2-1-4-3-9-7(6(4)5)8(11)12/h4,6-7,9H,1-3H2,(H,11,12)

InChI Key

STOPKANNBIWSML-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1CNC2C(=O)O

Origin of Product

United States

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